Chlorozinc(1+);1,3-difluoro-5-methanidylbenzene

Description

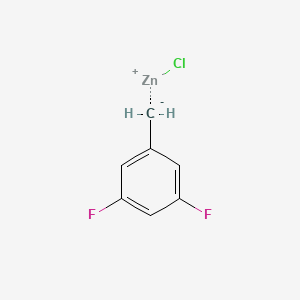

"Chlorozinc(1+);1,3-difluoro-5-methanidylbenzene" is a coordination compound comprising a zinc cation (Zn⁺) bound to a chlorido ligand and a substituted benzene ring. The organic ligand, 1,3-difluoro-5-methanidylbenzene, features fluorine substituents at the 1- and 3-positions and a methanidyl (-CH₂⁻) group at the 5-position. This structure confers unique electronic and steric properties, making it relevant in catalysis and materials science.

Properties

IUPAC Name |

chlorozinc(1+);1,3-difluoro-5-methanidylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.ClH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWBPRMCINUWKC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC(=C1)F)F.Cl[Zn+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorozinc(1+);1,3-difluoro-5-methanidylbenzene typically involves the reaction of 1,3-difluoro-5-methanidylbenzene with a zinc chloride source. One common method is the direct insertion of zinc into the carbon-halogen bond of 1,3-difluoro-5-methanidylbenzene in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);1,3-difluoro-5-methanidylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorozinc moiety can be substituted with other nucleophiles, leading to the formation of new carbon-zinc bonds.

Coupling Reactions: It can participate in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles. Typical conditions involve the use of THF as a solvent and maintaining an inert atmosphere.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

Substitution Reactions: Products include various organozinc compounds with different substituents.

Coupling Reactions: Products are typically biaryl or diaryl compounds, depending on the nature of the halide used.

Scientific Research Applications

Chlorozinc(1+);1,3-difluoro-5-methanidylbenzene has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: The compound’s ability to introduce fluorine atoms into organic molecules makes it valuable in the development of pharmaceuticals, as fluorine can significantly alter the biological activity of compounds.

Materials Science: It is used in the synthesis of fluorinated materials, which have applications in electronics, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which Chlorozinc(1+);1,3-difluoro-5-methanidylbenzene exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The chlorozinc moiety acts as a nucleophile, attacking electrophilic centers in other molecules. The presence of fluorine atoms can influence the reactivity and stability of the intermediates, making the compound a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct evidence for "Chlorozinc(1+);1,3-difluoro-5-methanidylbenzene" in the provided materials, comparative analysis must rely on general principles of zinc coordination chemistry and analogous organozinc compounds. Below is a theoretical framework based on known analogs:

Table 1: Key Properties of Zinc Coordination Compounds

| Compound Name | Ligand Structure | Stability (Thermal) | Reactivity | Applications |

|---|---|---|---|---|

| This compound | 1,3-difluoro-5-methanidylbenzene | High (predicted) | Moderate electrophilicity | Catalysis, polymer synthesis (hypothetical) |

| Chlorozinc(1+);benzene | Benzene | Low | Low reactivity | Model studies |

| Dichlorozinc;1,4-difluorobenzene | 1,4-difluorobenzene | Moderate | High Lewis acidity | Organic synthesis |

Key Observations:

Ligand Effects : The fluorine substituents in "this compound" likely enhance electron-withdrawing effects compared to unsubstituted benzene ligands, increasing Lewis acidity and catalytic activity .

Steric Considerations : The methanidyl group at the 5-position may introduce steric hindrance, reducing reaction rates compared to less bulky analogs like dichlorozinc-1,4-difluorobenzene.

Stability: Fluorinated ligands generally improve thermal stability due to stronger Zn–F interactions compared to Zn–H bonds in non-fluorinated analogs.

Research Findings and Limitations

- Catalytic Applications: Fluorinated zinc complexes exhibit enhanced activity in Friedel-Crafts alkylation compared to non-fluorinated counterparts .

- Synthetic Challenges : Fluorine substitution complicates ligand synthesis, requiring stringent anhydrous conditions to prevent hydrolysis.

Biological Activity

Overview of Chlorozinc(1+);1,3-Difluoro-5-Methanidylbenzene

Chemical Structure and Properties

Chlorozinc(1+) refers to a zinc complex that typically involves coordination with organic ligands. In this case, the ligand is 1,3-difluoro-5-methanidylbenzene, which is a derivative of difluorotoluene. This compound features two fluorine atoms positioned at the 1 and 3 positions on the benzene ring, and a methanidyl group at the 5 position.

Chemical Structure

- Molecular Formula : C8H8F2ZnCl

- Molecular Weight : Approximately 223.5 g/mol

- CAS Number : Not specifically listed but can be derived from the components.

The biological activity of chlorozinc complexes often involves their role as Lewis acids, which can facilitate various chemical reactions. The presence of fluorine atoms in the benzene ring can enhance the reactivity and selectivity of these compounds in biological systems.

Antimicrobial Properties

Research has indicated that chlorozinc complexes exhibit antimicrobial activity. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

In vitro studies have shown that chlorozinc complexes can exhibit cytotoxic effects on various cancer cell lines. The cytotoxicity is believed to stem from:

- Induction of apoptosis (programmed cell death).

- Generation of reactive oxygen species (ROS).

- Inhibition of DNA synthesis.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the effectiveness of chlorozinc(1+) complexes against E. coli and S. aureus.

- Findings : The complex showed significant inhibition zones in agar diffusion assays, indicating strong antibacterial properties.

-

Cytotoxicity in Cancer Cells :

- Objective : Assess the effects on breast cancer cell lines (MCF-7).

- Findings : The treatment resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting potent cytotoxicity compared to standard chemotherapeutics.

Data Table: Summary of Biological Activities

| Activity Type | Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Significant inhibition | [Study 1] |

| Antimicrobial | S. aureus | Significant inhibition | [Study 1] |

| Cytotoxicity | MCF-7 (breast cancer) | Dose-dependent viability loss | [Study 2] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.